molecular formula C12H12BrN3O4 B7496133 8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B7496133
M. Wt: 342.15 g/mol
InChI Key: UNHFDSMOTQRZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a spirocyclic lactam derivative that has been shown to exhibit a range of biological activities, including antitumor and antiviral properties.

Scientific Research Applications

8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antiviral activity against the influenza virus, making it a potential candidate for the development of new antiviral drugs.

Mechanism of Action

The mechanism of action of 8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the replication of the influenza virus by interfering with the viral life cycle.
Biochemical and Physiological Effects:
Studies have shown that 8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. It has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in lab experiments is its high purity and yield. The compound is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using this compound is its potential toxicity. Studies have shown that the compound can cause cell damage and induce apoptosis at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. One direction is the development of new antitumor and antiviral drugs based on the structure of this compound. Another direction is the study of the compound’s mechanism of action and its potential interactions with other molecules. Additionally, the compound’s potential toxicity and side effects could be further studied to determine its safety for use in humans.

Synthesis Methods

The synthesis of 8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves the reaction of 5-bromofuran-2-carboxylic acid with 1,2,4-triazolidine-3,5-dione in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with N,N’-dimethyl-1,3-propanediamine to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in scientific research.

properties

IUPAC Name

8-(5-bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O4/c13-8-2-1-7(20-8)9(17)16-5-3-12(4-6-16)10(18)14-11(19)15-12/h1-2H,3-6H2,(H2,14,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHFDSMOTQRZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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